REACTION_SMILES
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[Br:1][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[N+:8](=[O:9])([O-:10])[c:11]1[c:12]([OH:17])[cH:13][cH:14][cH:15][cH:16]1>>[CH:2]1([O:17][c:12]2[c:11]([N+:8](=[O:9])[O-:10])[cH:16][cH:15][cH:14][cH:13]2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1OC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |